N-(3-chlorophenyl)-2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetamide
CAS No.: 1226459-52-4
VCID: VC6721443
Molecular Formula: C24H18ClF2N3O2S
Molecular Weight: 485.93
* For research use only. Not for human or veterinary use.

Description |
SynthesisThe synthesis of N-(3-chlorophenyl)-2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetamide typically involves multi-step reactions. While specific protocols are not extensively documented, the general synthesis can include:
Biological ActivityResearch indicates that compounds with similar structures often exhibit significant biological activity, including:
Research FindingsRecent studies have highlighted the importance of evaluating the drug-like properties of such compounds. For instance:
These parameters are crucial for understanding the pharmacokinetics and efficacy of N-(3-chlorophenyl)-2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetamide in therapeutic applications. |
||||||||
---|---|---|---|---|---|---|---|---|---|
CAS No. | 1226459-52-4 | ||||||||
Product Name | N-(3-chlorophenyl)-2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetamide | ||||||||
Molecular Formula | C24H18ClF2N3O2S | ||||||||
Molecular Weight | 485.93 | ||||||||
IUPAC Name | N-(3-chlorophenyl)-2-[1-[4-(difluoromethoxy)phenyl]-5-phenylimidazol-2-yl]sulfanylacetamide | ||||||||
Standard InChI | InChI=1S/C24H18ClF2N3O2S/c25-17-7-4-8-18(13-17)29-22(31)15-33-24-28-14-21(16-5-2-1-3-6-16)30(24)19-9-11-20(12-10-19)32-23(26)27/h1-14,23H,15H2,(H,29,31) | ||||||||
Standard InChIKey | FPBQWAWEEFAHMK-UHFFFAOYSA-N | ||||||||
SMILES | C1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)F)SCC(=O)NC4=CC(=CC=C4)Cl | ||||||||
Solubility | not available | ||||||||
PubChem Compound | 49672826 | ||||||||
Last Modified | Aug 18 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume